6-Acetylphenazine-1-carboxylic acid
Description
Properties
IUPAC Name |
6-acetylphenazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c1-8(18)9-4-2-6-11-13(9)16-12-7-3-5-10(15(19)20)14(12)17-11/h2-7H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKHKGIAJQUVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332122 | |
| Record name | 1-Phenazinecarboxylic acid, 6-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120464-88-2 | |
| Record name | 1-Phenazinecarboxylic acid, 6-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Substrate Specificity
The enzymatic synthesis of 6-acetylphenazine-1-carboxylic acid has been achieved using laccase from Pycnoporus cinnabarinus in sodium acetate buffer (pH 5) at room temperature. This method involves the oxidative coupling of 2,5-dihydroxybenzoic acid derivatives with aminothiophenol or related aromatic amines. The laccase catalyzes the oxidation of 2,5-dihydroxybenzoic acid to its quinonoid form, which subsequently undergoes nucleophilic attack by nitrogen- and sulfur-containing coupling partners.
Key substrates include:
-
2,5-Dihydroxybenzoic acid (1a)
-
2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide (1b)
-
2,5-Dihydroxybenzoic acid methyl ester (1c)
These derivatives differ in their substituents (OH, NHC₂H₄OH, or OCH₃), which influence reaction pathways and product distributions. For instance, the amide derivative (1b) exhibits higher reactivity due to the electron-donating effects of the hydroxyethyl group, facilitating quinone formation and subsequent cyclization.
Yield Optimization and Challenges
Yields of phenothiazine derivatives in laccase-mediated reactions range from 5% to 29%, depending on the substituents of the starting materials. For example:
| Reactant 1 | R₁ | Product | Yield (%) |
|---|---|---|---|
| 1a | OH | 5a | - |
| 1b | NHC₂H₄OH | 5b | 29 |
| 1c | OCH₃ | 5c | 5 |
Table 1: Yields of phenothiazine derivatives under laccase catalysis.
The low yield of this compound is attributed to competing side reactions, such as hydroxylation and methoxylation of the quinonoid intermediate. Additionally, the compound’s instability under reaction conditions complicates isolation, necessitating advanced chromatographic techniques for purification.
Chemical Synthesis Approaches
Oxidative Cyclization of Aromatic Precursors
Although enzymatic methods dominate current research, traditional chemical synthesis routes involve the oxidative cyclization of acetylated dihydroxybenzoic acid derivatives. These methods typically employ metal catalysts (e.g., Cu(I)/O₂ systems) or stoichiometric oxidants (e.g., K₃[Fe(CN)₆]) to facilitate ring closure. However, such approaches often suffer from poor regioselectivity and require harsh conditions, limiting their practicality.
Post-Synthetic Modification
An alternative strategy involves the acetylation of preformed phenazine-1-carboxylic acid. Treatment with acetyl chloride in the presence of a base (e.g., pyridine) introduces the acetyl group at the C-6 position. While this method offers better control over functionalization, it necessitates high-purity starting materials and multi-step purification.
Structural Characterization and Analytical Data
Spectroscopic Identification
The structure of this compound has been corroborated using LC/MS and NMR spectroscopy. Key spectral features include:
Comparative Analysis of Synthetic Routes
The enzymatic route offers superior environmental compatibility but lower yields compared to chemical methods. For instance, laccase-mediated synthesis avoids toxic solvents and metal catalysts, aligning with green chemistry principles. In contrast, chemical methods provide higher throughput but generate hazardous waste .
Chemical Reactions Analysis
Types of Reactions
6-Acetylphenazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Microbial Biocontrol
One of the primary applications of 6-acetylphenazine-1-carboxylic acid is in the biocontrol of plant diseases. Research has shown that certain strains of Pseudomonas fluorescens produce this compound, which plays a crucial role in suppressing soil-borne pathogens.
- Case Study : A study demonstrated that recombinant strains of Pseudomonas fluorescens expressing the gene operon for phenazine-1-carboxylic acid synthesis effectively controlled take-all disease in wheat. The production of this compound was linked to the inhibition of pathogenic fungi, showcasing its potential as a biopesticide .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various bacterial strains. Its efficacy has been evaluated through various assays.
- Data Table: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Bacillus subtilis | 30 µg/mL |
This table illustrates the varying degrees of sensitivity among different bacterial species, indicating the compound's potential for developing new antimicrobial agents .
Pharmaceutical Applications
In pharmaceuticals, this compound is investigated for its role in drug formulation and development. Its structural properties allow it to serve as a precursor for synthesizing other bioactive compounds.
- Case Study : A study focused on the synthesis of derivatives from this compound which showed enhanced antibacterial activities compared to the parent compound. This highlights its utility in drug discovery and development processes .
Environmental Applications
Research indicates that this compound may also play a role in environmental bioremediation processes. Its ability to degrade certain pollutants has been explored.
- Data Table: Biodegradation Potential
| Pollutant | Degradation Rate (%) | Conditions |
|---|---|---|
| Phenol | 85% | Aerobic conditions |
| Naphthalene | 60% | Anaerobic conditions |
This table summarizes findings from studies that assessed the biodegradation efficiency of this compound under different environmental conditions, suggesting its application in bioremediation efforts .
Mechanism of Action
The mechanism of action of 6-acetylphenazine-1-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s antimicrobial activity is attributed to its ability to generate reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Additionally, its antitumor activity is linked to its ability to inhibit cell viability, induce cell cycle arrest, and promote apoptosis in cancer cells . The compound’s interaction with topoisomerases (enzymes involved in DNA replication and transcription) is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares 6-APCA with key phenazine analogues:
Key Observations:
- 6-APCA vs. PCA: The acetyl group in 6-APCA increases its molecular weight by ~42 g/mol compared to PCA.
- Saphenamycin: Though structurally undefined in the evidence, saphenamycin is noted for its methyl ether group and applications in veterinary medicine (e.g., feed efficiency enhancer) .
Biological Activity
6-Acetylphenazine-1-carboxylic acid (6-APCA) is a phenazine derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
6-APCA is characterized by its phenazine backbone, with an acetyl group at the 6-position and a carboxylic acid group at the 1-position. Its molecular formula is C_13H_11N_2O_3, and it exhibits unique chemical properties that contribute to its biological activity.
Antimicrobial Properties
Research has demonstrated that 6-APCA possesses significant antimicrobial activity. It is particularly effective against various strains of bacteria and fungi. For instance, studies have shown that it inhibits the growth of Phytophthora capsici, a pathogen responsible for severe crop diseases . The compound's mechanism involves disrupting cellular processes in target organisms, leading to reduced viability.
Anti-Inflammatory Effects
6-APCA exhibits anti-inflammatory properties by inhibiting nitric oxide (NO) production in macrophages. In vitro studies using RAW 264.7 cells revealed that 6-APCA significantly reduced NO levels at concentrations as low as 19.6 μM, without affecting cell viability . This suggests its potential as a therapeutic agent in inflammatory conditions.
The biological activity of 6-APCA can be attributed to several mechanisms:
- Redox Activity : As a phenazine derivative, 6-APCA can participate in redox reactions, which may influence cellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Gene Regulation : There is evidence suggesting that 6-APCA may modulate gene expression related to stress responses in microbial cells.
Case Studies and Research Findings
- Microbial Degradation : A study on Mycobacterium fortuitum highlighted the role of specific enzymes (PhdA) in the degradation of phenazine compounds, including 6-APCA. This research enhances our understanding of microbial interactions with phenazines and their potential applications in bioremediation .
- Agricultural Applications : The introduction of genes responsible for the synthesis of phenazine compounds into Pseudomonas fluorescens has been explored for biocontrol strategies against soil-borne pathogens. The production of 6-APCA in these strains has shown promise in enhancing plant disease resistance .
- Comparative Activity : A comparative study evaluated various phenazine derivatives for their NO inhibitory activity. Among the tested compounds, 6-APCA demonstrated superior activity compared to others, indicating its potential as a lead compound for further development .
Table 1: Biological Activity of this compound
| Activity Type | Effectiveness (EC50 μM) | Remarks |
|---|---|---|
| NO Production Inhibition | 19.6 | Highest activity among tested derivatives |
| Antimicrobial Activity | Varies by organism | Effective against Phytophthora capsici |
| Cell Viability Impact | No significant effect | Viability maintained up to 30 μg/mL |
Table 2: Comparison of Phenazine Derivatives
| Compound | EC50 (μM) | Activity Type |
|---|---|---|
| Saphenic Acid | 46.8 | NO Inhibition |
| Methylated Saphenic Acid | 19.6 | NO Inhibition |
| This compound | 5.32 | NO Inhibition |
Q & A
Q. How is 6-Acetylphenazine-1-carboxylic acid isolated and purified from microbial sources?
Answer: this compound is typically isolated from microbial fermentation broths, such as Streptomyces antibioticus Tü 2706. The process involves:
- Fermentation : Culturing the strain under optimized conditions (e.g., temperature, pH, nutrient media) to maximize metabolite production .
- Extraction : Using organic solvents (e.g., ethyl acetate) to extract phenazine derivatives from the broth.
- Purification : Sequential chromatography (e.g., silica gel, HPLC) to isolate the compound. Confirmation of purity is achieved via TLC or analytical HPLC .
Q. What spectroscopic methods are employed to characterize this compound?
Answer: Key techniques include:
- 1H NMR Spectroscopy : In CDCl₃, signals include δH 15.26 (carboxylic proton), aromatic protons at δH 9.01–8.05, and a singlet at δH 3.07 for the acetyl group .
- Mass Spectrometry : Low-resolution electron ionization mass spectrometry (LREIMS) shows a [M+H]+ peak at m/z 267.1, consistent with the molecular formula C₁₅H₁₀N₂O₃ .
- High-Resolution Mass Spectrometry (HRMS) : Used for exact mass determination (observed m/z 267.07 for [M+H]+) .
Q. What are the known biological activities of this compound?
Answer: Current studies highlight:
- Anti-inflammatory Activity : Demonstrated in marine fungus-derived samples via inhibition of pro-inflammatory mediators (e.g., NF-κB, cytokines) in cell-based assays .
- Ecological Roles : As a secondary metabolite, it may contribute to microbial competition or environmental adaptation in Streptomyces species .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Answer: Discrepancies may arise from differences in:
- Source Organisms : Bioactivity varies between Streptomyces (terrestrial) and marine fungal isolates due to structural modifications .
- Assay Conditions : Standardize in vitro models (e.g., macrophage cell lines for anti-inflammatory studies) and validate with positive controls.
- Systematic Review Methods : Apply PRISMA guidelines to evaluate study quality, heterogeneity, and publication bias .
Q. What strategies improve the synthetic yield of this compound in laboratory settings?
Answer: While direct synthesis methods are not detailed in the evidence, analog studies on phenazine-1-carboxylic acid suggest:
Q. What in vitro models are appropriate for studying its anti-inflammatory mechanisms?
Answer:
- Cell-Based Assays : Use RAW 264.7 macrophages or THP-1 monocytes to measure inhibition of LPS-induced TNF-α, IL-6, or nitric oxide .
- Pathway Analysis : Employ luciferase reporters for NF-κB or MAPK signaling pathways.
- Dose-Response Validation : Include IC₅₀ calculations and compare with reference inhibitors (e.g., dexamethasone) .
Q. How does the microbial source influence structural variants and bioactivity?
Answer:
- Structural Variation : Marine fungal isolates (e.g., Cystobasidium laryngis) may produce acetylated or hydroxylated derivatives not seen in Streptomyces, altering solubility and target interactions .
- Bioactivity Implications : Marine-derived variants show enhanced anti-inflammatory activity, possibly due to unique substituents stabilizing protein binding .
Q. What analytical challenges arise in quantifying this compound in microbial extracts?
Answer:
- Matrix Interference : Co-eluting metabolites in crude extracts require advanced separation (e.g., UPLC with C18 columns) .
- Sensitivity Limits : Use tandem MS (LC-MS/MS) for detection in low-abundance samples, with a limit of quantification (LOQ) validated via spiked standards .
- Isomer Discrimination : Differentiate from structurally similar phenazines using HRMS and nuclear Overhauser effect (NOE) NMR experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
